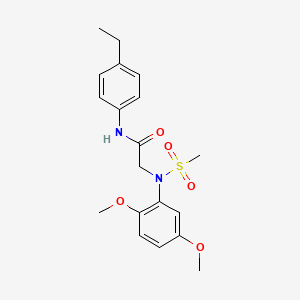![molecular formula C26H25N3O3S B3533157 N-[4-(tert-butylsulfamoyl)phenyl]-2-phenylquinoline-4-carboxamide](/img/structure/B3533157.png)
N-[4-(tert-butylsulfamoyl)phenyl]-2-phenylquinoline-4-carboxamide
Overview
Description
N-[4-(tert-butylsulfamoyl)phenyl]-2-phenylquinoline-4-carboxamide is a complex organic compound that has garnered significant interest in the fields of medicinal and industrial chemistry. This compound features a quinoline core, which is known for its diverse biological activities, and a sulfonamide group, which is often associated with antibacterial properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[4-(tert-butylsulfamoyl)phenyl]-2-phenylquinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of sulfonamide derivatives.
Scientific Research Applications
N-[4-(tert-butylsulfamoyl)phenyl]-2-phenylquinoline-4-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Its biological activity makes it a valuable tool in the study of cellular processes and the development of new therapeutic agents.
Medicine: The compound’s potential antibacterial properties are being explored for the development of new antibiotics.
Mechanism of Action
The mechanism of action of N-[4-(tert-butylsulfamoyl)phenyl]-2-phenylquinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit bacterial enzymes by mimicking the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. This inhibition disrupts the synthesis of folic acid, an essential nutrient for bacterial growth, leading to antibacterial effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other sulfonamide derivatives and quinoline-based molecules, such as:
- N-[4-(tert-butylsulfamoyl)phenyl]acetamide
- N-[4-(tert-butylsulfamoyl)phenyl]cyclopropanecarboxamide
- N-[4-(tert-butylsulfamoyl)phenyl]-2-ethylhexanamide
Uniqueness
What sets N-[4-(tert-butylsulfamoyl)phenyl]-2-phenylquinoline-4-carboxamide apart is its unique combination of a quinoline core and a sulfonamide group. This combination provides a distinct set of chemical and biological properties, making it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
N-[4-(tert-butylsulfamoyl)phenyl]-2-phenylquinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O3S/c1-26(2,3)29-33(31,32)20-15-13-19(14-16-20)27-25(30)22-17-24(18-9-5-4-6-10-18)28-23-12-8-7-11-21(22)23/h4-17,29H,1-3H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJMJIAZYUCMHOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(benzylcarbamoyl)phenyl]-4-chloro-3-nitrobenzamide](/img/structure/B3533084.png)
![3-amino-N-(6-bromo-1,3-benzothiazol-2-yl)-6-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B3533091.png)
![N~1~-cycloheptyl-N~2~-(2-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3533105.png)
![3-amino-6-(4-fluorophenyl)-4-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B3533108.png)

![N-[(furan-2-yl)methyl]-6-imino-7-[2-(morpholin-4-yl)ethyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B3533128.png)
![2-{[2-(3,4-dimethoxyphenyl)-2-oxoethyl]thio}-5,6,7,8-tetrahydro-3-quinolinecarbonitrile](/img/structure/B3533136.png)
![6-Phenyl-2-[[2-(trifluoromethyl)phenyl]methylsulfanyl]pyridine-3-carbonitrile](/img/structure/B3533137.png)
![N~1~-(2,4-difluorophenyl)-N~2~-(3,4-dimethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3533141.png)
![N~2~-(4-ethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(3-nitrophenyl)glycinamide](/img/structure/B3533149.png)
![N-{3-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-4-methylphenyl}-2-methylbenzamide](/img/structure/B3533170.png)
![4-Amino-5-(3-methoxybenzoyl)-2-[3-(trifluoromethyl)anilino]thiophene-3-carbonitrile](/img/structure/B3533177.png)
![4-Amino-5-(1,3-benzodioxole-5-carbonyl)-2-[3-(trifluoromethyl)anilino]thiophene-3-carbonitrile](/img/structure/B3533182.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-{N-[(4-fluorophenyl)methyl]-4-chlorobenzenesulfonamido}acetamide](/img/structure/B3533188.png)
